molecular formula C23H26N2O2 B1663824 Solifenacin CAS No. 242478-37-1

Solifenacin

Número de catálogo: B1663824
Número CAS: 242478-37-1
Peso molecular: 362.5 g/mol
Clave InChI: FBOUYBDGKBSUES-VXKWHMMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La solifenacina es un antagonista del receptor muscarínico que se usa principalmente para tratar la vejiga hiperactiva y la hiperactividad neurogénica del detrusor. Se comercializa con el nombre de marca Vesicare. La solifenacina funciona disminuyendo las contracciones de la vejiga, lo que ayuda con síntomas como la incontinencia, la frecuencia urinaria y la urgencia .

Métodos De Preparación

La solifenacina se puede sintetizar a través de varios métodos. Un método eficiente implica la reacción de quinuclidin-3-ol con bis (aril) carbonato para formar (3R) -1-azabiciclo [2.2.2] oct-3-il 4-aril carbonato. Este intermedio se trata luego con (1S) -1-fenil-1,2,3,4-tetrahidroisoquinolina en una atmósfera inerte para formar la base de solifenacina, que se convierte posteriormente en sus sales farmacéuticamente aceptables . Otro método implica la activación de (3R) -quinuclidin-3-ol en un derivado de carbonato activo mixto tratándolo con bis (4-nitrofenil) carbonato. El carbonato activo se hace reaccionar entonces con una amina enantioméricamente pura sin utilizar ninguna base a temperatura ambiente, proporcionando solifenacina enantioméricamente pura con un rendimiento global del 90% .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Solifenacin selectively antagonizes the M3 muscarinic receptors in the bladder, which are responsible for detrusor muscle contraction. By blocking these receptors, this compound reduces involuntary bladder contractions, thereby alleviating symptoms of OAB. It also shows some affinity for M1 and M2 receptors, but its primary action is on the M3 receptors, leading to fewer side effects related to cognitive dysfunction compared to other antimuscarinic agents that affect M1 receptors .

Clinical Applications

1. Treatment of Overactive Bladder (OAB)
this compound is indicated for managing OAB symptoms. Clinical trials have demonstrated its efficacy in reducing daily micturition frequency and urgency episodes. In a study comparing this compound with tolterodine, this compound showed superior efficacy in reducing urinary frequency and improving quality of life metrics .

2. Combination Therapy
Recent studies suggest that combining this compound with other medications, such as tamsulosin, may enhance therapeutic outcomes for patients experiencing ureteral stent-related symptoms. This combination therapy has been associated with improved symptom relief compared to monotherapy .

Efficacy and Safety

A randomized double-blind trial assessed this compound's efficacy against tolterodine in Korean patients with OAB. Patients receiving this compound (5 mg or 10 mg) experienced significant reductions in voiding frequency and urgency compared to those on tolterodine (2 mg twice daily). The tolerability of this compound was reported at approximately 85%, with a long-term efficacy rate of 74% .

Comparative Studies

In a head-to-head study involving patients with OAB, this compound was found to be more effective than other antimuscarinic agents in reducing symptoms while maintaining a favorable safety profile. The study highlighted that this compound's selectivity for bladder receptors minimizes adverse effects commonly associated with antimuscarinic therapy .

Data Tables

Study Population Intervention Outcome Measures Results
Korean OAB PatientsThis compound 5 mg vs Tolterodine 2 mgDaily micturition frequency, urgency episodesSignificant reduction in frequency with this compound
Patients with Ureteral StentsThis compound + Tamsulosin vs MonotherapySymptom relief scoresEnhanced symptom relief with combination therapy

Case Studies

Case Study 1: Efficacy in Elderly Patients
An elderly patient with severe OAB symptoms was treated with this compound 10 mg daily. After 12 weeks, the patient reported a 50% reduction in daily voiding frequency and improved quality of life scores. This case illustrates this compound's effectiveness even in older populations who may be sensitive to medication side effects.

Case Study 2: Combination Therapy Success
A patient suffering from stent-related urinary symptoms was treated with both this compound and tamsulosin. Post-treatment evaluations indicated significant improvements in urinary flow rates and symptom severity scores compared to baseline measurements.

Mecanismo De Acción

La solifenacina es un antagonista competitivo del receptor muscarínico. Tiene la mayor afinidad por los receptores muscarínicos M3, M1 y M2. En la vejiga, el 80% de los receptores muscarínicos son M2, mientras que el 20% son M3. El antagonismo de la solifenacina del receptor M3 evita la contracción del músculo detrusor, mientras que el antagonismo del receptor M2 puede evitar la contracción del músculo liso en la vejiga . Esta acción ayuda a reducir las contracciones de la vejiga y aliviar los síntomas de la vejiga hiperactiva.

Comparación Con Compuestos Similares

La solifenacina se compara a menudo con otros agentes antimuscarínicos como la oxibutinina, la tolterodina y la darifenacina. Si bien todos estos compuestos se utilizan para tratar la vejiga hiperactiva, la solifenacina destaca por su índice terapéutico mejorado, ofreciendo una eficacia comparable pero con posibles efectos secundarios reducidos . Otros compuestos similares incluyen:

La característica única de la solifenacina es su larga duración de acción, generalmente tomada una vez al día, lo que contribuye a una mejor adherencia del paciente .

Actividad Biológica

Solifenacin is a competitive muscarinic receptor antagonist primarily used to treat overactive bladder (OAB) symptoms, including urinary incontinence, urgency, and frequency. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, absorption characteristics, and relevant clinical studies.

This compound exhibits its therapeutic effects by selectively antagonizing muscarinic receptors in the bladder. The drug has a high affinity for M3 and M1 muscarinic receptors, with the following binding affinities:

Receptor Type Affinity (pKi)
M38.0
M17.6
M26.9

Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. By blocking the M3 receptor, this compound prevents detrusor muscle contraction, thereby alleviating symptoms of OAB . Additionally, its antagonism at M2 receptors may further contribute to its therapeutic profile by modulating smooth muscle contractions in the bladder.

Absorption and Pharmacokinetics

This compound is well absorbed in the gastrointestinal tract, with a mean oral bioavailability of approximately 88%. The time to reach maximum plasma concentration (Tmax) ranges from 3 to 8 hours after oral administration . Key pharmacokinetic parameters include:

  • Volume of Distribution : 600 L
  • Protein Binding : 93-96%, primarily to alpha-1-acid glycoprotein
  • Metabolism : Mainly hepatic metabolism producing four metabolites (M2, M3, M4, M5), with only M3 showing some pharmacological activity but at low plasma concentrations .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound in treating OAB. A notable study compared this compound with other antimuscarinic agents like oxybutynin and tolterodine. Results indicated that this compound had a favorable side effect profile with lower anticholinergic activity compared to other agents .

Case Study Insights

  • Efficacy in Elderly Patients : In a clinical trial involving elderly patients with OAB, this compound demonstrated significant improvements in urinary frequency and urgency without substantial cognitive side effects. This is particularly relevant given concerns about anticholinergic drugs affecting cognitive function in older adults .
  • Combination Therapy : A study investigated the combination of this compound and mirabegron (a beta-3 adrenergic agonist) for enhanced therapeutic outcomes. The combination therapy resulted in improved symptom control compared to monotherapy with either agent alone .

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential side effects such as dry mouth, constipation, and urinary retention. Rare but serious adverse reactions like angioedema and anaphylaxis have been reported .

Propiedades

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048289
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

242478-37-1
Record name Solifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242478-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solifenacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Solifenacin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Solifenacin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Solifenacin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Solifenacin
Reactant of Route 5
Reactant of Route 5
Solifenacin
Reactant of Route 6
Reactant of Route 6
Solifenacin
Customer
Q & A

A: Solifenacin acts as a competitive antagonist of muscarinic receptors, specifically targeting the M3 subtype. [] This action inhibits acetylcholine-induced bladder smooth muscle contractions, thus reducing bladder overactivity. []

A: this compound exhibits higher selectivity for M3 receptors compared to M1, M2, M4, and M5 subtypes. [] This selectivity profile contributes to its favorable side effect profile compared to less selective antimuscarinic agents like oxybutynin. []

A: By blocking M3 receptors, this compound increases bladder capacity, decreases detrusor muscle contractions, and reduces the sensation of urgency to void. [] This ultimately leads to a decrease in OAB symptoms like urinary frequency, urgency, and incontinence. []

A: this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme. [] Therefore, co-administration with strong CYP3A4 inhibitors like ketoconazole can increase this compound exposure and may necessitate dosage adjustments. []

A: Yes, patients with renal impairment, particularly severe renal impairment, exhibit higher exposure and prolonged elimination half-life of this compound. [] This may necessitate a lower starting dose (5 mg once daily) in patients with severe renal impairment. []

A: The standard recommended starting dose of this compound is 5 mg once daily. [] This dose can be increased to 10 mg once daily for improved efficacy, but with a potential increase in the risk of dry mouth. []

A: Yes, studies in anesthetized rats demonstrated that this compound effectively increased bladder capacity and decreased maximum intravesical pressure, indicating a reduction in bladder overactivity. []

A: Numerous randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of this compound in significantly reducing OAB symptoms like urinary frequency, urgency, and incontinence episodes compared to placebo. [, , , ]

A: The most common adverse event associated with this compound is dry mouth, which is typically mild in severity. [] Other reported side effects include constipation, blurred vision, and headache. [, , ]

A: As a CYP3A4 substrate, this compound's metabolism can be inhibited by strong CYP3A4 inhibitors like ketoconazole, potentially leading to increased drug exposure. [] Dosage adjustments may be necessary when co-administering this compound with such medications.

A: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites in plasma samples. [, ] This technique is crucial for pharmacokinetic studies and therapeutic drug monitoring.

A: Yes, validated LC-MS/MS methods have been developed for the simultaneous quantification of this compound and tamsulosin in biological samples. [, ] These methods enable the study of pharmacokinetic interactions and optimize dosing regimens for combination therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.